molecular formula C12H16N2O B2544679 N-(1-cyanocyclopropyl)-2-(cyclohex-1-en-1-yl)acetamide CAS No. 1355779-83-7

N-(1-cyanocyclopropyl)-2-(cyclohex-1-en-1-yl)acetamide

Cat. No. B2544679
CAS RN: 1355779-83-7
M. Wt: 204.273
InChI Key: DBGPOQVEAQOMRL-UHFFFAOYSA-N
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Description

N-(1-cyanocyclopropyl)-2-(cyclohex-1-en-1-yl)acetamide, also known as CPP-115, is a synthetic compound that has been studied for its potential therapeutic applications in various neurological disorders. CPP-115 is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase, which is responsible for the breakdown of GABA in the brain.

Mechanism of Action

N-(1-cyanocyclopropyl)-2-(cyclohex-1-en-1-yl)acetamide is a potent and selective inhibitor of GABA aminotransferase, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, N-(1-cyanocyclopropyl)-2-(cyclohex-1-en-1-yl)acetamide increases the levels of GABA in the brain, which can have an inhibitory effect on neuronal activity and reduce the occurrence of seizures. N-(1-cyanocyclopropyl)-2-(cyclohex-1-en-1-yl)acetamide has also been shown to increase the levels of GHB (gamma-hydroxybutyrate), which is a naturally occurring compound that has been used to treat narcolepsy and cataplexy.
Biochemical and Physiological Effects
N-(1-cyanocyclopropyl)-2-(cyclohex-1-en-1-yl)acetamide has been shown to increase the levels of GABA and GHB in the brain, which can have an inhibitory effect on neuronal activity and reduce the occurrence of seizures. N-(1-cyanocyclopropyl)-2-(cyclohex-1-en-1-yl)acetamide has also been shown to reduce drug-seeking behavior in animal models of addiction and to have anxiolytic effects in animal models of anxiety. In addition, N-(1-cyanocyclopropyl)-2-(cyclohex-1-en-1-yl)acetamide has been shown to have a low toxicity profile and to be well-tolerated in animal studies.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(1-cyanocyclopropyl)-2-(cyclohex-1-en-1-yl)acetamide in lab experiments is its potency and selectivity for GABA aminotransferase. This allows for precise modulation of GABA levels in the brain, which can be useful for studying the role of GABA in various neurological disorders. However, one limitation of using N-(1-cyanocyclopropyl)-2-(cyclohex-1-en-1-yl)acetamide is its relatively short half-life, which can make it difficult to maintain consistent levels of the compound in the brain over extended periods of time.

Future Directions

There are several potential future directions for research on N-(1-cyanocyclopropyl)-2-(cyclohex-1-en-1-yl)acetamide. One area of interest is the development of more potent and selective inhibitors of GABA aminotransferase, which could have even greater therapeutic potential for neurological disorders. Another area of interest is the study of the long-term effects of N-(1-cyanocyclopropyl)-2-(cyclohex-1-en-1-yl)acetamide on GABA levels in the brain, as well as its potential for inducing tolerance or dependence. Finally, there is potential for the development of new therapeutic applications for N-(1-cyanocyclopropyl)-2-(cyclohex-1-en-1-yl)acetamide in other areas of medicine, such as pain management or sleep disorders.

Synthesis Methods

The synthesis of N-(1-cyanocyclopropyl)-2-(cyclohex-1-en-1-yl)acetamide involves several steps, including the reaction of cyclohexene with cyanogen bromide to form 2-bromo-cyclohexanone, which is then reacted with ethyl chloroacetate to produce 2-(cyclohex-1-en-1-yl)aceto-nitrile. The nitrile group is then hydrolyzed to form the corresponding carboxylic acid, which is then reacted with thionyl chloride to form the corresponding acid chloride. Finally, the acid chloride is reacted with ammonia to produce N-(1-cyanocyclopropyl)-2-(cyclohex-1-en-1-yl)acetamide.

Scientific Research Applications

N-(1-cyanocyclopropyl)-2-(cyclohex-1-en-1-yl)acetamide has been studied for its potential therapeutic applications in various neurological disorders, including epilepsy, addiction, and anxiety. In preclinical studies, N-(1-cyanocyclopropyl)-2-(cyclohex-1-en-1-yl)acetamide has been shown to increase GABA levels in the brain, which can have an inhibitory effect on neuronal activity and reduce the occurrence of seizures. N-(1-cyanocyclopropyl)-2-(cyclohex-1-en-1-yl)acetamide has also been shown to reduce drug-seeking behavior in animal models of addiction and to have anxiolytic effects in animal models of anxiety.

properties

IUPAC Name

N-(1-cyanocyclopropyl)-2-(cyclohexen-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O/c13-9-12(6-7-12)14-11(15)8-10-4-2-1-3-5-10/h4H,1-3,5-8H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBGPOQVEAQOMRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CC(=O)NC2(CC2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-cyanocyclopropyl)-2-(cyclohex-1-en-1-yl)acetamide

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